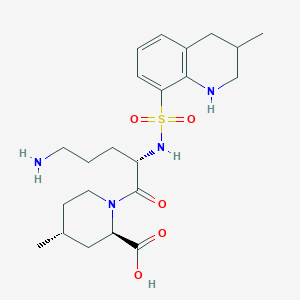

Argatroban Impurity B

Overview

Description

Argatroban is a synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use . Argatroban Impurity B is one of the impurities of Argatroban . It’s also known as "®-ethyl 4-methyl-1- ((S)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate" .

Synthesis Analysis

The synthesis of Argatroban and its impurities is a complex process. A mixture of standard solution was prepared by weighting Argatroban Intermediate and its related substances to yield a final concentration of 100% of Argatroban Intermediate and 3.0% of each Impurity A, Impurity B, Impurity C, Impurity D, Impurity E and Impurity F with respect to the sample concentration of 0.5mg/ml .Scientific Research Applications

1. Alternative Anticoagulant for Thrombosis

Argatroban has been investigated as an alternative anticoagulant, particularly in cases of heparin-induced thrombocytopenia (HIT). Studies have shown its efficacy in preventing thrombotic complications in various clinical settings, including during the use of ventricular assist devices like Impella (Shah et al., 2021), and in patients undergoing hemodialysis due to end-stage renal disease (Murray et al., 2004).

2. Clinical Applications in Cardiovascular and Cerebral Conditions

Argatroban's applications extend to various cardiovascular and cerebral conditions. It has been used in patients with acute coronary syndrome, ischemic stroke, off-pump cardiac surgery, and during percutaneous coronary interventions (Fareed et al., 2006). Its effectiveness in enhancing recanalization when combined with tissue-type plasminogen activator in ischemic stroke has also been demonstrated (Barreto et al., 2012).

3. Impact on Pharmacodynamics in Renal Function

Research has evaluated Argatroban's pharmacodynamics, particularly in relation to renal function, showing its primary clearance through hepatic mechanisms and the limited impact of renal function on its effectiveness (Arpino & Hallisey, 2004).

4. Argatroban in Hemodialysis and Renal Replacement Therapy

Argatroban's use in hemodialysis and continuous venovenous hemofiltration in patients with HIT has been explored, demonstrating its effectiveness and safety in these settings. It facilitates renal replacement therapy with minimal risk of thrombotic or hemorrhagic complications (Tang et al., 2005).

5. Potential in Pediatric Anticoagulation

Studies have indicated the potential of Argatroban in pediatric patients for various applications, such as during cardiac catheterization and for the treatment of thrombosis, showcasing its flexibility in dosing and effectiveness across different age groups (Cetta et al., 2004).

6. Use in Tissue-Engineered Cardiovascular Tissues

Argatroban has been evaluated for its potential in reducing the thrombogenicity of tissue-engineered cardiovascular tissues, offering a promising approach for enhancing the biocompatibility and effectiveness of these medical advancements (Nakayama et al., 2011).

Mechanism of Action

Target of Action

Argatroban, the parent compound of Argatroban Impurity B, is a synthetic, direct, selective thrombin inhibitor . Thrombin, a serine protease, plays a central role in the coagulation cascade, and its inhibition prevents the formation of blood clots .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Biochemical Pathways

The inhibition of thrombin by Argatroban impacts several biochemical pathways. It prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, all of which are involved in the coagulation cascade .

Pharmacokinetics

It is administered parenterally, and its anticoagulant effects are produced as plasma concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .

Result of Action

The inhibition of thrombin by Argatroban results in anticoagulant, anti-inflammatory, and potentially antiviral activities . It prevents the formation of blood clots, reduces inflammation, and may have potential therapeutic benefits in viral infections .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy. Furthermore, patient-specific factors such as the presence of sepsis can influence the dosing and effectiveness of Argatroban .

Biochemical Analysis

Biochemical Properties

Argatroban Impurity B, like Argatroban, may interact with various enzymes and proteins in the body. Argatroban is known to inhibit thrombin, a key enzyme in the coagulation cascade . It is possible that this compound may have similar interactions, although specific studies on this impurity are limited.

Cellular Effects

Argatroban has been shown to have significant effects on cells, particularly in the context of thrombosis . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Argatroban exerts its effects at the molecular level by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation and activation of coagulation factors . It is possible that this compound may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Argatroban have shown that it has a rapid onset of action and its effects can be observed within minutes of administration .

Dosage Effects in Animal Models

Studies on Argatroban have shown that it can reduce stroke damage in animal models .

Metabolic Pathways

Argatroban is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring .

Transport and Distribution

Argatroban is known to be distributed throughout the body and can cross the placenta .

Subcellular Localization

Studies on similar compounds suggest that they may localize to various cellular compartments depending on their specific roles and interactions .

Properties

IUPAC Name |

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

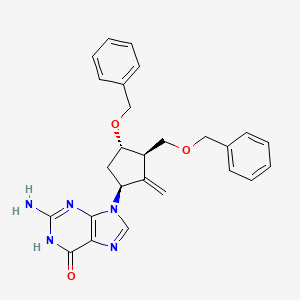

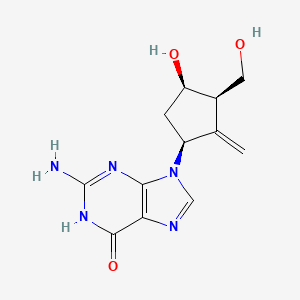

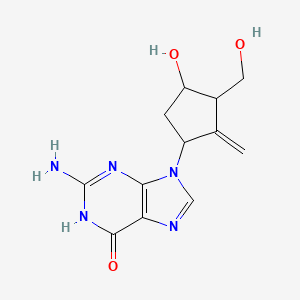

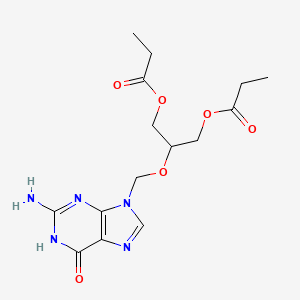

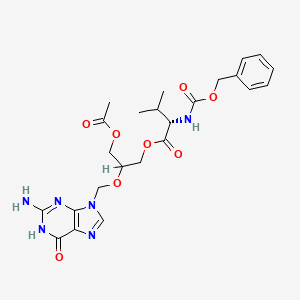

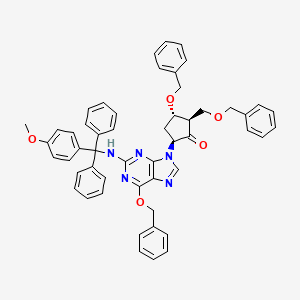

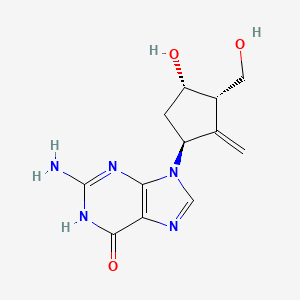

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)